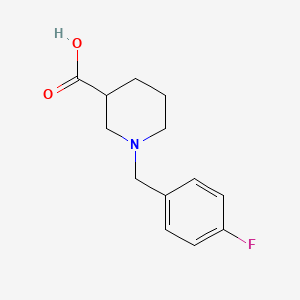

1-(4-Fluorobenzyl)piperidine-3-carboxylic acid

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound "1-(4-Fluorobenzyl)piperidine-3-carboxylic acid" is a derivative of piperidine, which is a six-membered heterocyclic amine with one nitrogen atom. The fluorobenzyl group attached to the piperidine ring suggests that the compound could have interesting chemical properties and potential applications in pharmaceuticals or as an intermediate in organic synthesis.

Synthesis Analysis

The synthesis of related fluorobenzyl piperidine compounds has been explored in several studies. For instance, an efficient preparation method for (3S)-3-(4-fluorobenzyl)piperidinium mandelate was developed, which involved starting from 3-benzylpiperidone and using a chiral stationary phase for enantiomeric separation . Another study reported the synthesis of 3-(4-fluorobenzyl)-8-hydroxy-1,2,3,4-tetrahydrochromeno[3,4-c]pyridin-5-one from resorcinol and methyl-4-oxo-3-piperidine carboxylate hydrochloride . Additionally, isotopomers of 4-(4-fluorobenzyl)piperidine were synthesized using the Grignard reaction and subsequent steps involving palladium on carbon catalyst .

Molecular Structure Analysis

The molecular structure of related compounds has been confirmed using various spectroscopic techniques. For example, the structure of 3-(4-fluorobenzyl)-8-hydroxy-1,2,3,4-tetrahydrochromeno[3,4-c]pyridin-5-one was confirmed by elemental analysis, IR, 1H NMR, and ESI-MS spectra . In another study, the crystal structures of tri(o-fluorobenzyl)tin esters of heteroaromatic carboxylic acids were determined by single crystal X-ray diffraction, revealing a one-dimensional linear polymer structure .

Chemical Reactions Analysis

The fluorobenzyl group in these compounds can participate in various chemical reactions. For instance, the synthesis of a neuroleptic agent involved a series of reactions including Friedel-Crafts reaction, ring-opening, ketalization, condensation, and debenzylation . The presence of the fluorobenzyl group can influence the reactivity and selectivity of these compounds in chemical transformations.

Physical and Chemical Properties Analysis

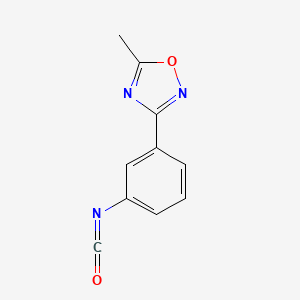

The physical and chemical properties of fluorobenzyl piperidine derivatives can be inferred from related compounds. For example, the tert-butyl 4-(5-(3-fluorophenyl)-1,2,4-oxadiazol-3-yl) piperazine-1-carboxylate was characterized by LCMS, 1H NMR, 13C NMR, IR, and CHN elemental analysis, and its crystal structure was confirmed by XRD data . These techniques provide valuable information about the molecular conformation, intermolecular interactions, and other physical properties that are crucial for understanding the behavior of these compounds in different environments.

科学研究应用

Synthesis of Isotopomers : A study by Proszenyák et al. (2005) focused on the synthesis of isotopomers of 4-(4-fluorobenzyl)piperidine using the Grignard reaction, highlighting its application in chemical synthesis and catalytic H/D exchange in benzylic positions (Proszenyák et al., 2005).

Synthesis of Heterocyclic Compounds : Duan-zhi (2005) reported the synthesis of 3-(4-Fluorobenzyl)-8-hydroxy-1,2,3,4-tetrahydrochromeno[3,4-c]pyridin-5-one from resorcinol and methyl-4-oxo-3-piperidine carboxylate, illustrating its role in the creation of novel organic compounds (Y. Duan-zhi, 2005).

Cancer Treatment Research : A patent by ロバート ヘンリー,ジェームズ (2006) describes a compound related to 1-(4-Fluorobenzyl)piperidine-3-carboxylic acid with potential for treating cancer by inhibiting Aurora A (ロバート ヘンリー,ジェームズ, 2006).

Pharmaceutical Activities of Piperidin-2-ones : Burdzhiev and Stanoeva (2006) discussed the transformation of 1-benzyl-6-oxo-2-phenylpiperidine-3-carboxylic acid into new substituted piperidin-2-ones, expected to possess pharmaceutical activities (Burdzhiev & Stanoeva, 2006).

Metabolism Studies of Radiotracers : Lee et al. (2001) explored the in vitro metabolism of inhibitors containing 4-[(18)F]fluorobenzyl-piperidine moieties, demonstrating its relevance in metabolism studies of radiotracers (Lee et al., 2001).

Synthesis of Tin Ester Complexes : Yin et al. (2004) studied the reaction of tri(o-fluorobenzyl)tin chloride with sodium of heteroaromatic carboxylic acid, revealing its application in the creation of organometallic complexes (Yin et al., 2004).

Analog Synthesis in Cytotoxic Compounds : Lagisetty et al. (2009) synthesized analogs of 3,5-bis(2-fluorobenzylidene)-4-piperidone, a cytotoxic compound, and characterized their molecular structures, indicating its use in medicinal chemistry (Lagisetty et al., 2009).

Preparation of Piperidinium Mandelate : Emmett et al. (2004) described methods for the preparation of (3S)-3-(4-fluorobenzyl)piperidine and its mandelate salt, highlighting its significance in stereoselective synthesis (Emmett et al., 2004).

属性

IUPAC Name |

1-[(4-fluorophenyl)methyl]piperidine-3-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16FNO2/c14-12-5-3-10(4-6-12)8-15-7-1-2-11(9-15)13(16)17/h3-6,11H,1-2,7-9H2,(H,16,17) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QBEDEVJXKRAWAC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CN(C1)CC2=CC=C(C=C2)F)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16FNO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00408229 |

Source

|

| Record name | 1-(4-fluorobenzyl)piperidine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00408229 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

237.27 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(4-Fluorobenzyl)piperidine-3-carboxylic acid | |

CAS RN |

832737-45-8 |

Source

|

| Record name | 1-(4-fluorobenzyl)piperidine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00408229 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-[2-(4-Hydroxyphenyl)ethyl]-5-methylimidazolidine-2,4-dione](/img/structure/B1276062.png)